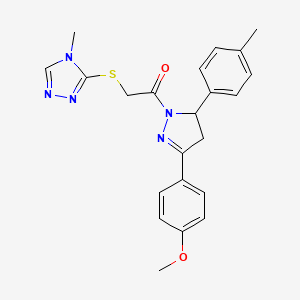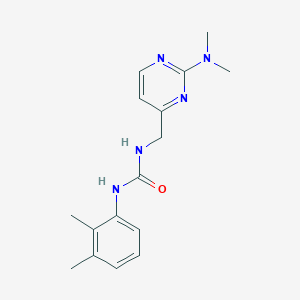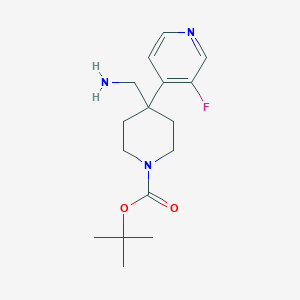![molecular formula C14H10ClF3N4 B2867107 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile CAS No. 338761-84-5](/img/structure/B2867107.png)
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom). It also contains a trifluoromethyl group (-CF3) and a chloro group (-Cl), both of which are commonly used in medicinal chemistry due to their ability to modify the properties of a molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often synthesized through various methods including fluorination of chloro-trichloromethylpyridine . The synthesis of similar compounds often involves complex organic reactions .Scientific Research Applications
Synthesis and Chemical Transformations
- Malononitrile is utilized in various synthesis processes, including the one-pot synthesis of dicyanopyridines and substituted benzonitriles. The reaction conditions can be adapted to yield pyridines or benzene derivatives (Helmy et al., 2011).
- It is also employed in the synthesis of chromeno[3,4-c]pyridine derivatives. In reactions involving malononitrile, unexpected products can be obtained due to the compound's unique reactivity (Ivanov et al., 2014).
Biological and Medicinal Applications
- Certain derivatives of malononitrile have demonstrated potent antimicrobial activity, highlighting its relevance in the development of new antimicrobial agents (Rashad et al., 2005).
- In the field of medicinal chemistry, malononitrile derivatives have been explored for their potential biological effects, especially in creating new compounds with antimicrobial properties.
Material Science and Novel Compound Synthesis
- Novel pyridine derivatives containing the tetracyanobutadiene moiety have been synthesized using malononitrile, showing properties like strong solvatochromism and near-infrared solid-state fluorescence, relevant in material science (Chunikhin et al., 2018).
- These compounds find potential applications in developing new materials with specific optical properties.
Mechanism of Action
Target of Action
The compound, also known as Fluopicolide , is primarily targeted towards oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms, some of which are responsible for significant diseases in plants, such as late blight of potato .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these proteins could disrupt the normal functioning of the oomycetes, thereby inhibiting their growth and proliferation .
Biochemical Pathways
It is suggested that the compound’s interaction with the spectrin-like proteins could affect various cellular processes in oomycetes, including motility of zoospores, germination of cysts, growth of the mycelium, and sporulation .
Result of Action
The primary result of Fluopicolide’s action is the control of diseases caused by oomycetes, such as late blight of potato . By affecting the spectrin-like proteins in the cytoskeleton of oomycetes, Fluopicolide inhibits the growth of these organisms, thereby preventing the diseases they cause .
properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4/c15-12-5-11(14(16,17)18)8-21-13(12)22-3-1-9(2-4-22)10(6-19)7-20/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICWNJHRVZEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C#N)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)
![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867030.png)
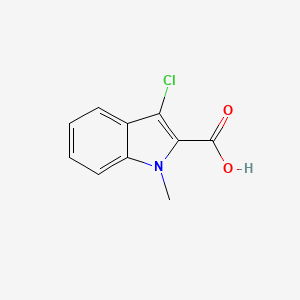
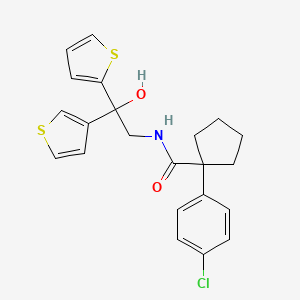

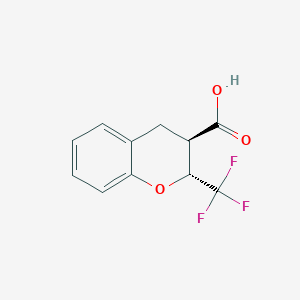
![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)
